

# In-depth Technical Guide: 3,5-Diiodopyridin-2-ol

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## Compound of Interest

Compound Name: 3,5-Diiodopyridin-2-ol

Cat. No.: B1267169

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## Introduction

**3,5-Diiodopyridin-2-ol** is a halogenated pyridinone derivative. The introduction of iodine atoms to the pyridine ring significantly increases the molecule's molecular weight and can impart unique chemical and biological properties. Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to form halogen bonds, which can influence drug-target interactions, and their potential to serve as scaffolds for further functionalization. This technical guide provides a comprehensive overview of the molecular properties of **3,5-Diiodopyridin-2-ol**, along with detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological activities based on related compounds.

## Core Molecular Data

The fundamental physicochemical properties of **3,5-Diiodopyridin-2-ol** are summarized in the table below. These data are crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>3</sub> I <sub>2</sub> NO	[1]
Molecular Weight	346.89 g/mol	[2]
Monoisotopic Mass	346.8304 Da	[1]
Synonyms	3,5-diiodo-1H-pyridin-2-one, 2-hydroxy-3,5-diiodopyridine, 3,5-diiodo-2(1H)-pyridone	[1][2]
CAS Number	13472-80-5	[2]

## Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **3,5-Diiodopyridin-2-ol** are not extensively detailed in publicly available literature, the following sections provide robust methodologies based on standard organic chemistry techniques and protocols for analogous compounds.

## Synthesis of 3,5-Diiodopyridin-2-ol

The synthesis of **3,5-Diiodopyridin-2-ol** can be achieved through the iodination of 2-hydroxypyridine. A plausible method, adapted from the synthesis of a similar compound, 3,5-diiodo-4-hydroxypyridine, involves an in-situ generation of iodine.[3]

Materials:

- 2-Hydroxypyridine
- Sodium Iodide (NaI)
- Sodium Chlorite (NaClO<sub>2</sub>)
- Sodium Hypochlorite (NaClO)
- Methanol
- Concentrated Hydrochloric Acid (HCl)

- Chloroform
- Saturated Sodium Bicarbonate solution
- Saturated Sodium Thiosulfate solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Reaction flask
- Stirring apparatus
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- In a reaction flask, dissolve 2-hydroxypyridine and sodium iodide in methanol, followed by the addition of concentrated hydrochloric acid.
- Prepare a solution of sodium chlorite and sodium hypochlorite in water.
- Slowly add the sodium chlorite and sodium hypochlorite solution to the reaction mixture using a dropping funnel over a period of 2 hours with continuous stirring.
- After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
- Upon completion, dilute the reaction mixture with water.
- Extract the product with chloroform three times using a separatory funnel.
- Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and a saturated sodium thiosulfate solution.

- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude **3,5-Diiodopyridin-2-ol** can be further purified by recrystallization or column chromatography.

## Analytical Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For **3,5-Diiodopyridin-2-ol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be essential for confirming the substitution pattern on the pyridine ring.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be indicative of their positions relative to the iodine and hydroxyl groups.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of the carbons bonded to iodine would be significantly shifted to a higher field (lower ppm value).

### Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

- High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of  $\text{C}_5\text{H}_3\text{I}_2\text{NO}$ . The predicted monoisotopic mass is 346.8304 Da.<sup>[1]</sup>

## Potential Biological Activity and Signaling Pathways

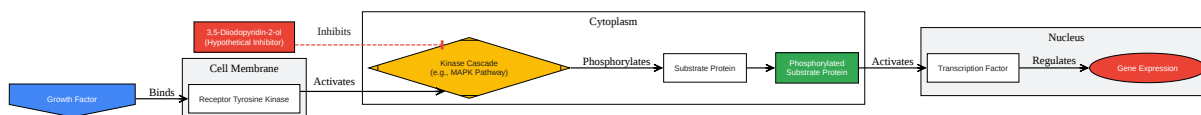
While there is no specific literature detailing the biological activity of **3,5-Diiodopyridin-2-ol**, the pyridin-2-one scaffold is a common motif in many biologically active compounds. Research

on substituted pyridine and pyridinone derivatives has revealed their potential as inhibitors of various enzymes, particularly kinases.

Several studies have demonstrated that substituted pyridines can act as:

- **Kinase Inhibitors:** Compounds with a substituted pyridine core have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), TANK-binding kinase 1 (TBK1), and IκB kinase ε (IKKε).[1][2][4] These kinases are involved in signaling pathways that regulate immune responses and cell proliferation, making them attractive targets for cancer immunotherapy and the treatment of inflammatory diseases.
- **Anticancer Agents:** Pyridine-urea derivatives have shown antiproliferative activity against cancer cell lines.[4]
- **Aldose Reductase Inhibitors:** Certain 2-phenoxyprido[3,2-b]pyrazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications.

Based on this evidence, it is plausible that **3,5-Diiodopyridin-2-ol** could exhibit inhibitory activity against one or more protein kinases. A generalized signaling pathway for kinase inhibition is depicted below.

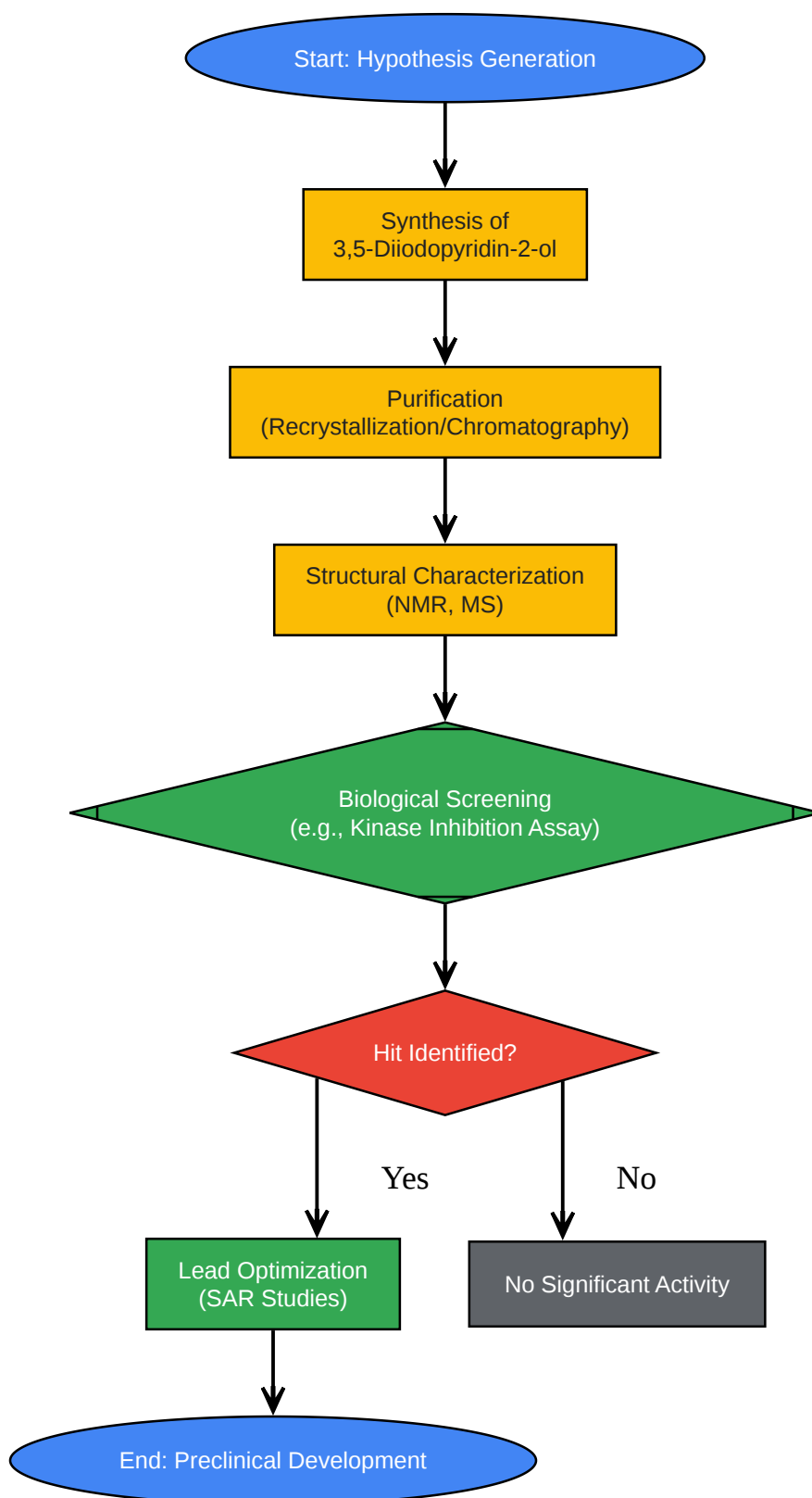


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Caption: Hypothetical kinase inhibition pathway by **3,5-Diiodopyridin-2-ol**.

## Experimental and Logical Workflows

To investigate the potential of **3,5-Diiodopyridin-2-ol** as a therapeutic agent, a structured experimental workflow is necessary. This workflow would begin with the synthesis and purification of the compound, followed by its characterization and biological evaluation.



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